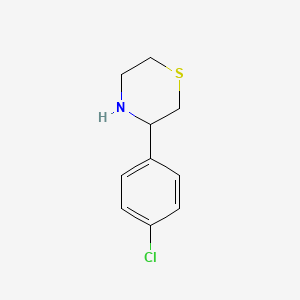
3-(4-Chlorophenyl)thiomorpholine
Overview
Description
“3-(4-Chlorophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H12ClNS . It is a part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)thiomorpholine” includes a thiomorpholine ring attached to a 4-chlorophenyl group . The compound has a molecular weight of 213.73 . More detailed structural analysis would require specific experimental data or computational modeling.Scientific Research Applications
Antimicrobial Activity
One study focused on the synthesis and antimicrobial activity of thiomorpholine derivatives, including those related to 3-(4-Chlorophenyl)thiomorpholine. These derivatives were synthesized through nucleophilic substitution reactions and evaluated for their antimicrobial properties. The research aimed to develop molecules with increased microbial intracellular concentration and decreased microbial resistance, indicating the potential of thiomorpholine derivatives in therapeutic applications (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
Another significant application is in medicinal chemistry, where novel bridged bicyclic thiomorpholines serve as potentially useful building blocks. These compounds, including variations of 3-(4-Chlorophenyl)thiomorpholine, have shown interesting biological profiles, suggesting their utility in developing new therapeutic agents. The synthesis of these building blocks from inexpensive materials highlights the versatility and accessibility of thiomorpholine derivatives in drug discovery (Daniel P. Walker & D. J. Rogier, 2013).
Crystal Structure and Optoelectronic Properties
The crystal structure of compounds related to 3-(4-Chlorophenyl)thiomorpholine, such as dimethomorph, has been studied, providing insights into their chemical properties and potential applications in materials science. These studies contribute to our understanding of the structural characteristics that influence the activity and functionality of thiomorpholine derivatives (Gihaeng Kang et al., 2015).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives, including those with the 3-(4-Chlorophenyl)thiomorpholine structure, have been identified as efficient enzyme inhibitors and sensors for mercury. Their simple structure belies their effectiveness in these roles, showcasing the potential of thiomorpholine derivatives in biochemical and environmental monitoring applications (F. Rahman et al., 2021).
Environmental Science Applications
In environmental science, derivatives of 3-(4-Chlorophenyl)thiomorpholine have been investigated for their adsorption properties, particularly in the context of removing pesticides from wastewater. Such studies underscore the environmental relevance of thiomorpholine derivatives, highlighting their potential as low-cost, effective solutions for water purification (Stéphanie Boudesocque et al., 2008).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLSFRFDBIYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



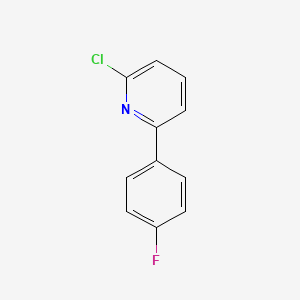
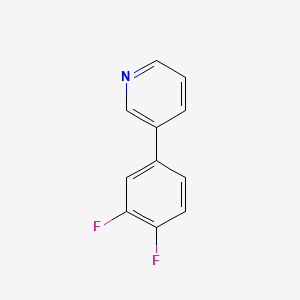
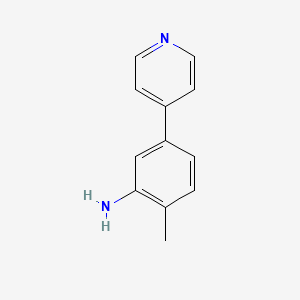
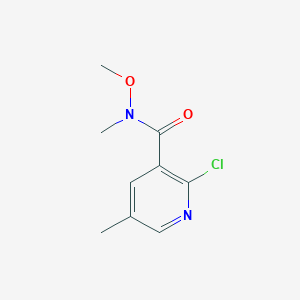
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)
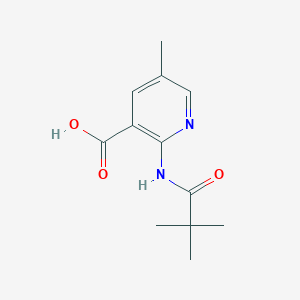
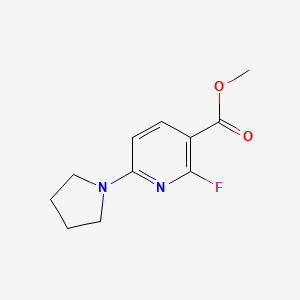
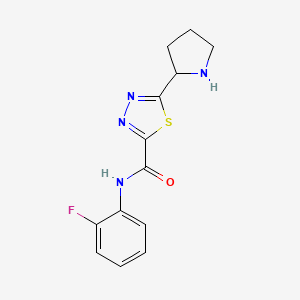

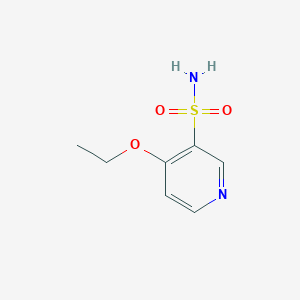
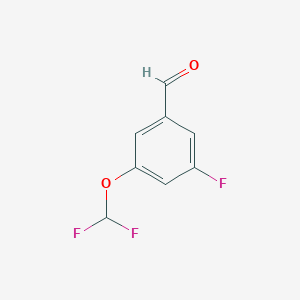
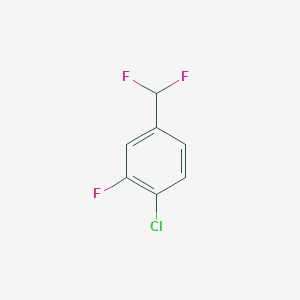
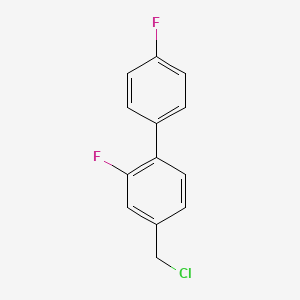
![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)